

# Spectroscopic and Structural Elucidation of Ethyl 3-cyclopropylpyrazole-4-carboxylate: A Technical Guide

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## Compound of Interest

**Compound Name:** *Ethyl 3-cyclopropylpyrazole-4-carboxylate*

**Cat. No.:** B088819

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **Ethyl 3-cyclopropylpyrazole-4-carboxylate**. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of known properties and predicted spectroscopic data based on the analysis of closely related analogues. It also includes detailed experimental protocols for its synthesis and characterization, offering a valuable resource for researchers in medicinal chemistry and drug development.

## Compound Identification

Property	Value
IUPAC Name	Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	180.20 g/mol
Canonical SMILES	CCOC(=O)C1=CN=C1C2CC2
InChI Key	HGCJVGZFAUPOM-UHFFFAOYSA-N
Appearance	Solid (predicted)

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 3-cyclopropylpyrazole-4-carboxylate**. These predictions are derived from the known spectral data of analogous compounds, including ethyl 1H-pyrazole-4-carboxylate, ethyl 3-methyl-1H-pyrazole-4-carboxylate, and other substituted pyrazole derivatives.

### 2.1. Predicted <sup>1</sup>H NMR Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.0-8.2	s	1H	Pyrazole H-5
~4.35	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~2.0-2.2	m	1H	Cyclopropyl CH
~1.38	t	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~1.0-1.2	m	2H	Cyclopropyl CH <sub>2</sub>
~0.8-1.0	m	2H	Cyclopropyl CH <sub>2</sub>

### 2.2. Predicted <sup>13</sup>C NMR Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~164	C=O (ester)
~150	Pyrazole C-3
~139	Pyrazole C-5
~110	Pyrazole C-4
~60	-O-CH <sub>2</sub> -CH <sub>3</sub>
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>
~8	Cyclopropyl CH
~6	Cyclopropyl CH <sub>2</sub>

### 2.3. Predicted IR Data (KBr, $\text{cm}^{-1}$ )

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
~3100-3300	N-H stretching (pyrazole)
~2900-3000	C-H stretching (aliphatic)
~1700-1720	C=O stretching (ester)
~1550-1600	C=N stretching (pyrazole ring)
~1200-1300	C-O stretching (ester)

### 2.4. Predicted Mass Spectrometry Data (EI-MS)

m/z	Assignment
180	[M] <sup>+</sup>
152	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
135	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
107	[M - COOC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

# Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of **Ethyl 3-cyclopropylpyrazole-4-carboxylate**, adapted from procedures for similar pyrazole derivatives.

## 3.1. Synthesis of **Ethyl 3-cyclopropylpyrazole-4-carboxylate**

A plausible synthetic route involves the reaction of a  $\beta$ -ketoester bearing a cyclopropyl group with hydrazine hydrate.

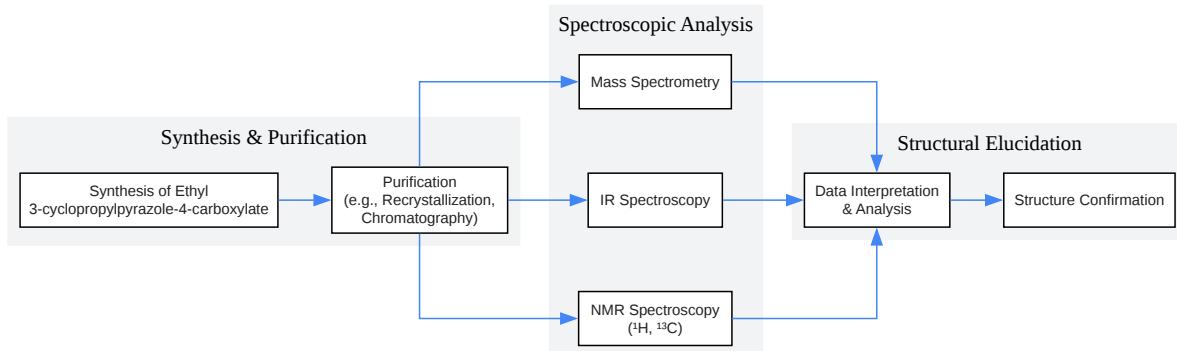
- Step 1: Synthesis of Ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate. Ethyl acetoacetate is reacted with a cyclopropylcarbonylating agent (e.g., cyclopropanecarbonyl chloride) in the presence of a base (e.g., sodium ethoxide) to yield the  $\beta$ -ketoester intermediate.
- Step 2: Cyclization to form the pyrazole ring. The resulting  $\beta$ -ketoester is then reacted with hydrazine hydrate in a suitable solvent such as ethanol. The reaction mixture is typically refluxed for several hours. Upon cooling, the product, **Ethyl 3-cyclopropylpyrazole-4-carboxylate**, is expected to precipitate and can be purified by recrystallization.

## 3.2. Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent and tetramethylsilane (TMS) as the internal standard.
- Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a potassium bromide (KBr) pellet.
- Mass Spectrometry (MS): Mass spectral data is acquired using an electron ionization (EI) mass spectrometer.

# Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a synthesized organic compound like **Ethyl 3-cyclopropylpyrazole-4-carboxylate**.

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